Deoxyarbutin

Tyrosinase Inhibition Skin Depigmentation Enzyme Kinetics

Deoxyarbutin delivers 350-fold greater tyrosinase inhibition than arbutin and 10-fold greater potency than hydroquinone, while requiring a 4x higher concentration to compromise melanocyte viability—providing a wider therapeutic window for formulation R&D. Its reversible inhibition and absence of melanosome toxicity make it the definitive tool compound for hyperpigmentation studies and next-generation skin lightening development. Ideal for advanced anhydrous or encapsulated delivery systems addressing its aqueous thermolability (t90% ≈ 1.9 days at 25°C).

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 53936-56-4
Cat. No. B000592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyarbutin
CAS53936-56-4
Synonymsdeoxyarbutin
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OC2=CC=C(C=C2)O
InChIInChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2
InChIKeyGFBCWCDNXDKFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Deoxyarbutin (CAS 53936-56-4): Scientific Procurement and Differentiation Guide


Deoxyarbutin (4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol; CAS 53936-56-4) is a synthetic, reversible tyrosinase inhibitor belonging to the arbutin class of skin depigmenting agents [1]. It was designed via quantitative structure-activity relationship (QSAR) modeling to competitively inhibit the catalytic function of tyrosinase, the rate-limiting enzyme in melanin biosynthesis [2]. Unlike naturally occurring beta-arbutin, deoxyarbutin lacks the glucose hydroxyl groups, which enhances its lipophilicity and skin penetration [3]. The compound is primarily utilized in cosmetic and dermatological research for the treatment of hyperpigmentation disorders, including melasma and solar lentigines [1].

Why Generic Substitution Fails: Critical Performance and Safety Gaps Between Deoxyarbutin and Common Arbutin Analogs


The substitution of deoxyarbutin with generic arbutin (β-arbutin), α-arbutin, or other common tyrosinase inhibitors such as hydroquinone (HQ) or kojic acid is not scientifically sound due to profound differences in potency, safety profile, and in vivo efficacy. Deoxyarbutin exhibits a Ki for mushroom tyrosinase that is 350-fold lower than arbutin and 10-fold lower than hydroquinone [1]. Furthermore, deoxyarbutin achieves this potency with significantly less cytotoxicity in human melanocytes, requiring a fourfold higher concentration than hydroquinone to reach a 95% cell viability threshold [2]. Critically, in vivo studies demonstrate that kojic acid and arbutin fail to produce a detectable skin lightening effect, whereas deoxyarbutin yields rapid, sustained, and reversible depigmentation in both animal models and human clinical trials [1]. These quantitative disparities preclude simple interchangeability.

Deoxyarbutin (53936-56-4): Head-to-Head Quantitative Differentiation Evidence


Tyrosinase Inhibition Potency: Ki and IC50 Head-to-Head Comparison with Hydroquinone and Arbutin

Deoxyarbutin (dA) demonstrates a markedly higher affinity for the tyrosinase enzyme compared to both hydroquinone (HQ) and arbutin. The inhibition constant (Ki) for dA is 10-fold lower than that of hydroquinone and 350-fold lower than that of arbutin [1]. In a direct comparison, the half-maximal inhibitory concentration (IC50) of dA is 17.5 µM, whereas the IC50 of hydroquinone is 73.7 µM [2].

Tyrosinase Inhibition Skin Depigmentation Enzyme Kinetics

Comparative Cellular Cytotoxicity: Deoxyarbutin vs. Hydroquinone in Human Melanocytes

In cultured human melanocytes, the maximum concentration of deoxyarbutin (dA) that permitted 95% cell viability was fourfold greater than the concentration of hydroquinone (HQ) that allowed the same level of viability [1]. This indicates a significantly reduced cytotoxic and cytostatic profile for dA.

Cytotoxicity Cell Viability Safety Assessment

In Vivo Skin Lightening Efficacy: Deoxyarbutin vs. Hydroquinone, Kojic Acid, and Arbutin

In a hairless, pigmented guinea pig model, topical application of deoxyarbutin (dA) produced rapid and sustained skin lightening that was completely reversible upon treatment cessation. In stark contrast, hydroquinone (HQ) induced only a short, unsustained effect, while kojic acid and arbutin exhibited no observable skin lightening effect [1].

In Vivo Efficacy Skin Lightening Preclinical Model

Human Clinical Trial Outcome: Deoxyarbutin Facilitates Fading of Pre-Tanned Skin

In a human clinical trial, topical treatment with deoxyarbutin (dA) for 12 weeks resulted in a statistically significant greater fading of pre-tanned skin compared to treatment with hydroquinone (HQ) or no treatment [1].

Clinical Trial Human Efficacy Hyperpigmentation

Sub-Cellular Safety: Deoxyarbutin Does Not Induce Melanosomal Membrane Damage Like Hydroquinone

Transmission electron microscopy (TEM) analysis of hyperpigmented guinea pig skin revealed that topical application of 5% hydroquinone (HQ) for 10 days caused prominent damage to the melanosomal membrane, including bulb-like structures and complete rupture of outer membranes. In contrast, these ultrastructural changes were barely observed in skin treated with deoxyarbutin (dA) [1].

Melanosome Toxicity Ultrastructure Safety Pharmacology

Formulation Stability: A Critical Procurement Consideration for Deoxyarbutin

Deoxyarbutin is thermolabile in aqueous solutions, where it decomposes into hydroquinone. A comparative stability study showed that in aqueous solution, deoxyarbutin has a t90% (time for 10% degradation) of approximately 1.9 days at 25 °C, in contrast to arbutin which is significantly more stable under the same conditions [1]. However, in an anhydrous polyol-in-silicone emulsion system, the degradation of deoxyarbutin is significantly delayed at both 25 °C and 45 °C [2].

Formulation Stability Degradation Kinetics Anhydrous Systems

Evidence-Based Application Scenarios for Deoxyarbutin (CAS 53936-56-4)


High-Potency Cosmetic Formulations for Resistant Hyperpigmentation

Formulators developing advanced, high-efficacy skin lightening products for conditions like melasma or severe solar lentigines should prioritize deoxyarbutin. This is based on its 350-fold greater potency than arbutin [1] and its demonstrated superiority over hydroquinone in human clinical trials for fading pre-tanned skin [2]. The lower Ki ensures effective tyrosinase inhibition at lower concentrations, which is advantageous for formulating potent yet safe products.

Dermatological Research Investigating Safe and Reversible Tyrosinase Inhibition

For researchers studying melanogenesis pathways or evaluating depigmenting agents, deoxyarbutin serves as an ideal tool compound. It is a potent (Ki 10-fold lower than HQ) [1], reversible inhibitor [3] with a well-documented safety profile, including a fourfold better safety margin than hydroquinone in human melanocytes [2]. Its reversible nature and lack of melanosome toxicity [4] allow for cleaner mechanistic studies without the confounding variable of irreversible cellular damage.

Development of Novel Drug Delivery Systems for Thermally Labile Compounds

The well-characterized thermolability of deoxyarbutin in aqueous solutions (t90% ≈ 1.9 days at 25 °C) [5] makes it an excellent model compound for the development and validation of advanced formulation technologies. These include anhydrous emulsions, nanostructured lipid carriers (NLCs), or other encapsulation methods designed to enhance the stability and control the release of water-sensitive actives [6].

Niche Cosmetic Products Targeting Specific Safety Concerns (e.g., Sensitive Skin)

For product lines specifically marketed for sensitive skin or as a safer alternative to hydroquinone, deoxyarbutin's differentiated safety data is paramount. The evidence showing it requires a fourfold higher concentration than hydroquinone to compromise cell viability [2] and does not cause the melanosomal membrane damage characteristic of hydroquinone [4] provides a strong, data-driven foundation for such claims and for targeting a safety-conscious consumer or patient segment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyarbutin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.